N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
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Overview
Description
The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a well-known motif in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring, the construction of the tetrahydroisoquinoline ring, and the introduction of the sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The sulfonamide group is known for its resistance to hydrolysis and its ability to mimic the peptide bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonamide group, which is known for its resistance to nucleophilic α-substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound resistant to hydrolysis .Scientific Research Applications
Nanosized N-sulfonated Brönsted Acidic Catalyst
A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the compound's role in facilitating efficient and eco-friendly chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Activity of Sulfonate Derivatives
Sulfonate derivatives containing N-pyridinium, quinolinium, and isoquinolinium groups were synthesized and evaluated for their antimicrobial and antifungal activities. This research underscores the compound's potential in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
[60]Fullerene-fused Tetrahydroisoquinolines
The palladium-catalyzed heteroannulation of [60]fullerene with various N-benzyl sulfonamides was explored, leading to the synthesis of [60]fullerene-fused tetrahydroisoquinolines, indicating its utility in the formation of complex molecular architectures (Su, Wang, & Wang, 2012).
Radical Cyclizations of Cyclic Ene Sulfonamides
A study on the radical cyclizations of cyclic ene sulfonamides to form stable bicyclic and tricyclic imines was reported, demonstrating an innovative approach to synthesizing polycyclic imines, which could have implications in various fields of chemical synthesis (Zhang, Hay, Geib, & Curran, 2013).
Synthesis of 2-Sulfonylquinolines
An efficient method for the synthesis of 2-sulfonylquinolines via copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides was developed, showcasing a practical approach to synthesizing sulfonylated heterocycles, which are valuable in medicinal chemistry and materials science (Li, Dong, Deng, Yan, & Wang, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is the Cell division protein ZipA found in Escherichia coli (strain K12) and its homolog in Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
This compound interacts with its targets, the Cell division protein ZipA and its homolog, by inhibiting their function . This inhibition disrupts the normal cell division process in these bacteria, leading to their death or growth arrest.
Biochemical Pathways
It is known that the compound’s action on the cell division protein zipa disrupts the normal cell division process, which is a crucial part of the bacterial life cycle .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of normal cell division in bacteria, leading to their death or growth arrest .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11(2)22(20,21)17-15-6-5-12-7-8-18(10-14(12)9-15)16(19)13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIBRUZVKQZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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